4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is a complex organic compound that features a unique structure combining a tert-butyl group, a pyridine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Hiyama-Denmark cross-coupling reaction, which uses a combination of silicon-based reagents and palladium catalysts . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and dichloroethane (DCE), along with specific temperature and light conditions to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, silicon-based reagents, and various solvents like DMSO and DCE . The reaction conditions often involve controlled temperatures, specific pH levels, and sometimes light irradiation to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: This compound shares the tert-butyl and bipyridine structure but lacks the oxazole ring.
4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole: This compound is unique due to the presence of both the oxazole and pyridine rings, which confer specific chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H19N3O |
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Molecular Weight |
281.35 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H19N3O/c1-17(2,3)15-11-21-16(20-15)14-10-13(6-9-19-14)12-4-7-18-8-5-12/h4-10,15H,11H2,1-3H3 |
InChI Key |
ABNYNPOLNFBMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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